molecular formula C5H3Cl2NO B078894 3,5-Dichloropyridine 1-oxide CAS No. 15177-57-8

3,5-Dichloropyridine 1-oxide

Cat. No.: B078894
CAS No.: 15177-57-8
M. Wt: 163.99 g/mol
InChI Key: RODXBOIDZPQDBH-UHFFFAOYSA-N
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Description

3,5-Dichloropyridine 1-oxide is a chemical compound with the molecular formula C5H3Cl2NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloropyridine 1-oxide can be synthesized through the oxidation of 3,5-dichloropyridine. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient oxidizing agents and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dichloropyridine 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloropyridine 1-oxide involves its ability to act as an oxidizing agent. The N-oxide functional group can participate in electron transfer reactions, facilitating the oxidation of other molecules. This property makes it useful in various chemical transformations and synthetic processes.

Comparison with Similar Compounds

  • 2,3-Dichloropyridine N-oxide
  • 2,6-Dichloropyridine N-oxide
  • 4-Chloropyridine N-oxide

Comparison: 3,5-Dichloropyridine 1-oxide is unique due to the specific positioning of the chlorine atoms at the 3 and 5 positions on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other dichloropyridine N-oxides, it may exhibit different chemical behaviors and applications .

Biological Activity

3,5-Dichloropyridine 1-oxide (CAS No. 15177-57-8) is a chemical compound derived from pyridine, characterized by the presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring and an N-oxide functional group. Its molecular formula is C5_5H3_3Cl2_2NO, and it has garnered attention for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various biomolecules, particularly in the respiratory system. It acts as an oxygen transfer reagent , which may influence biochemical pathways through oxidative processes. This compound has been shown to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis and pharmaceutical development .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : It has demonstrated effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory responses, although detailed mechanisms remain to be fully elucidated.
  • Cytotoxicity : Investigations into its cytotoxic effects have shown variable results depending on concentration and exposure time, indicating a need for further exploration in cancer research contexts .

Safety Profile

The compound's safety data suggests that it may cause skin and eye irritation and respiratory tract irritation upon exposure. Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings .

Case Studies

  • Synthesis and Reactivity :
    • A study highlighted the synthesis of this compound using hydrogen peroxide as an oxidizing agent. This method was optimized to improve yield and purity, showcasing its utility in synthetic organic chemistry .
  • Oxidative Cycloisomerization :
    • Research demonstrated that this compound served as an effective catalyst in the oxidative cycloisomerization of enynes, yielding high product yields under specific conditions. This reaction underscores its potential role in developing complex organic molecules .

Comparative Analysis

The following table summarizes key properties and comparisons with related compounds:

Property/CompoundThis compound2,6-Dichloropyridine N-Oxide4-Chloropyridine N-Oxide
Molecular FormulaC5_5H3_3Cl2_2NOC5_5H3_3Cl2_2NOC5_5H4_4ClNO
Melting Point110-113 °C~85 °C~60 °C
Antimicrobial ActivityModerateLowHigh
CytotoxicityVariableLowModerate
Common Synthesis MethodOxidation of dichloropyridineOxidation of dichloropyridineDirect chlorination

Future Directions

Ongoing research is focused on elucidating the precise mechanisms by which this compound exerts its biological effects. Potential areas of investigation include:

  • Development of Novel Therapeutics : Exploring its use as a precursor for new pharmaceutical compounds targeting various diseases.
  • Environmental Impact Studies : Assessing the stability and degradation pathways of this compound in different environmental conditions.
  • Expanded Biological Testing : Conducting comprehensive assays to evaluate its efficacy against a broader range of pathogens and cellular models .

Properties

IUPAC Name

3,5-dichloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODXBOIDZPQDBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C=C1Cl)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298508
Record name 3,5-Dichloropyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15177-57-8
Record name 15177-57-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dichloropyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloropyridin-1-ium-1-olate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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